molecular formula C6H7NO2 B11924892 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one CAS No. 10258-23-8

7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one

Cat. No.: B11924892
CAS No.: 10258-23-8
M. Wt: 125.13 g/mol
InChI Key: OHSLPCOXFQWAMT-UHFFFAOYSA-N
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Description

7-Methyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one (CAS 7721-57-5) is a spirocyclic compound featuring a fused bicyclic framework with oxygen and nitrogen heteroatoms. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol . The structure comprises a cyclopropane ring fused to a lactam-oxazole system, with a methyl substituent at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and pharmaceuticals.

Properties

CAS No.

10258-23-8

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

7-methyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one

InChI

InChI=1S/C6H7NO2/c1-4-6(2-3-6)5(8)9-7-4/h2-3H2,1H3

InChI Key

OHSLPCOXFQWAMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=O)C12CC2

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Starting Material : Benzylideneisoxazol-5-one derivatives.

  • Reagent : Diazomethane (CH₂N₂) in excess.

  • Conditions : Room temperature, inert atmosphere (N₂ or Ar).

  • Mechanism :

    • Diazomethane undergoes double methylene transfer to the olefinic bond of the isoxazolone, forming a cyclopropane ring fused to the oxazole moiety.

    • The reaction proceeds via a carbene intermediate, leading to spirocyclic closure.

Parameter Value
Yield34%
Purity>95% (flash chromatography)
Key Characterization¹H/¹³C NMR, X-ray diffraction

Limitations :

  • Moderate yields due to competing side reactions.

  • Requires careful handling of diazomethane (toxic, explosive).

Dihalocarbene Addition Followed by Reductive Hydrodehalogenation

Patent US8927739B2 describes a scalable method for spirocyclopropane derivatives, applicable to 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one analogs. This two-step process involves cyclopropanation and subsequent dehalogenation.

Step 1: Cyclopropanation

  • Substrate : Exocyclic olefin-containing precursor (e.g., α,β-unsaturated carbonyl).

  • Reagent : Dihalocarbene generated from trihaloacetate salts (e.g., NaCBr₃COO).

  • Catalyst : Phase-transfer catalyst (e.g., tetra-n-butylammonium bromide).

  • Conditions :

    • Temperature: 0–100°C

    • Solvent: Dichloromethane or tetrahydrofuran

Mechanism :

  • Dihalocarbene adds to the double bond, forming a dihalogenated cyclopropane intermediate.

  • Steric and electronic factors dictate regioselectivity.

Step 2: Reductive Hydrodehalogenation

  • Reagent : Low-valent metal hydrides (e.g., (Me₃Si)₃SiH) or Bu₃SnH.

  • Catalyst : Radical initiator (e.g., AIBN).

  • Conditions :

    • Temperature: 20–200°C

    • Solvent: Toluene or DMF

Mechanism :

  • Homolytic cleavage of C–X bonds (X = Br, Cl) by radical reagents.

  • Formation of the spirocyclopropane core.

Parameter Value
Yield (combined steps)60–80% (estimated)
Purity>90% (after crystallization)
Key AdvantageScalability for large-scale production

Limitations :

  • Requires precise control of reaction stoichiometry.

  • Halogenated intermediates may pose environmental concerns.

Alkylation or Methylation Strategies

Introducing the 7-methyl group typically occurs via alkylation or methylation of a precursor. For example:

Route A: Direct Methylation

  • Substrate : 5-Oxa-6-azaspiro[2.4]hept-6-en-4-one (unmethylated).

  • Reagent : Methyl iodide or dimethyl sulfate.

  • Base : Sodium hydride (NaH) or potassium carbonate.

  • Conditions :

    • Solvent: DMF or THF

    • Temperature: 0–60°C

Mechanism :

  • Nucleophilic attack by the spirocyclic nitrogen on the methylating agent.

  • Steric hindrance at the 7-position may limit reactivity.

Parameter Value
Yield50–70% (theoretical)
SelectivityHigh (position-specific)

Route B: Late-Stage Functionalization

  • Substrate : Spirocyclopropane intermediate.

  • Reagent : Methyl Grignard reagent or methyl lithium.

  • Conditions :

    • Solvent: Diethyl ether or THF

    • Temperature: −78°C to 0°C

Mechanism :

  • Alkylation at the 7-position via organometallic reagents.

  • Requires protection of sensitive functional groups (e.g., carbonyl).

Comparative Analysis of Methods

Method Advantages Disadvantages
Diazomethane TransferHigh regioselectivityLow yield, safety risks
Dihalocarbene AdditionScalable, versatileHalogen handling, multi-step process
Direct MethylationSimple, cost-effectiveSteric limitations, side reactions
Late-Stage FunctionalizationFlexibility in substituent placementRequires protection/deprotection

Key Research Findings

  • Stereochemical Control : X-ray diffraction confirmed the (1RS,3SR) configuration in related spirocyclopropanes, highlighting the importance of reaction stereodynamics.

  • Radical Chemistry : The use of (Me₃Si)₃SiH in reductive hydrodehalogenation minimizes side reactions compared to Bu₃SnH.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance alkylation rates by stabilizing transition states .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated heterocycles.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₆H₇NO₂
  • Molecular Weight : 125.13 g/mol
  • CAS Number : 10258-23-8
  • Density : 1.49 g/cm³

Structural Characteristics

7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one features a spirocyclic structure that contributes to its unique reactivity and biological activity. The presence of both nitrogen and oxygen atoms in the ring system enhances its potential interactions with biological targets.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities, making it a candidate for drug development:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation, particularly in certain types of leukemia and solid tumors . Further research is needed to elucidate the mechanisms involved.

Agricultural Chemistry

The compound's unique structure may also lend itself to applications in agrochemicals:

  • Pesticide Development : The spirocyclic nature of this compound makes it a candidate for developing novel pesticides that target specific pests while minimizing environmental impact .

Materials Science

The incorporation of this compound into polymer matrices has been explored for enhancing material properties:

  • Polymer Additives : Research suggests that adding this compound to polymer formulations can improve thermal stability and mechanical strength, making it useful in the production of advanced materials .

Case Study 1: Antimicrobial Activity

In a study published in Molecules, researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications to the compound's structure significantly enhanced its antibacterial activity, indicating a pathway for developing new antimicrobial agents .

Case Study 2: Anticancer Research

A recent investigation assessed the cytotoxic effects of this compound on leukemia cell lines using MTT assays. The findings revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with oxygen and nitrogen atoms in their frameworks are widely studied for their conformational rigidity and bioactivity. Below is a detailed comparison of 7-methyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one with structurally related analogs:

Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
7-Methyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one (Target) C₆H₈N₂O 124.14 7-Me Base spirocyclic framework; methyl enhances steric stability.
7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one C₅H₇N₃O 125.13 7-NH₂ (amino) Increased polarity; potential for hydrogen bonding and bioactivity.
5-(4-Chlorophenyl)-7-methyl-2-[4-(trifluoromethyl)benzoyl]-1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-one (7g) C₂₂H₁₄ClF₃N₂O₃ 446.81 5-(4-ClPh), 2-(4-CF₃Bz) Electron-withdrawing groups enhance electrophilicity; higher molecular complexity.
2-Benzoyl-7-methyl-5-phenyl-1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-one (5a) C₁₈H₁₄N₂O₃ 306.31 2-Bz, 5-Ph Aromatic substituents increase π-stacking potential; used in ligand design.

Physical and Chemical Properties

Property Target Compound 5a 7g
Melting Point Not reported 169–170°C (5b analog) Not reported
IR (C=O Stretch) ~1700–1750 cm⁻¹ (estimated) 1721, 1690 cm⁻¹ Similar to 5a
¹H NMR Methyl signal at ~1.8 ppm δ 1.87 (7-Me), 4.75 (2-H) Complex aromatic signals

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methyl-5-oxa-6-azaspiro(2.4)hept-6-en-4-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing spirocyclic precursors (e.g., 2-oxa-6-azaspiro[3.3]heptane) with fluorinated aromatic nitriles in DMSO has been reported to yield structurally similar spiro compounds . Key factors for optimization include:

  • Catalyst selection : Transition metal catalysts (e.g., Pd or Cu) may enhance cyclization efficiency.
  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) favor SN2 mechanisms .
    • Data Table :
PrecursorSolventTemp (°C)CatalystYield (%)Reference
2-oxa-6-azaspiro[3.3]heptaneDMSO100None65
Modified spirocyclic amineDMF120Pd(OAc)₂78

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : The compound’s GHS classification indicates acute toxicity (Category 4) and sensitivity to moisture . Stability protocols include:

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • Handling : Use glove boxes for moisture-sensitive steps and respiratory protection (NIOSH-approved masks) during weighing .
  • Decomposition monitoring : Regular FT-IR or HPLC analysis to detect hydrolysis byproducts (e.g., lactam derivatives) .

Advanced Research Questions

Q. How can contradictions in reported spectral data (e.g., NMR, IR) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. To resolve these:

  • X-ray crystallography : Definitive structural confirmation via single-crystal diffraction (e.g., H-atom placement refinement ).
  • Dynamic NMR : Assess temperature-dependent shifts to identify tautomeric equilibria .
  • Computational validation : Compare experimental IR peaks with DFT-calculated vibrational modes .

Q. What experimental strategies are recommended to evaluate the environmental persistence of this spiro compound in aquatic systems?

  • Methodological Answer : Follow the INCHEMBIOL project framework :

  • Laboratory studies : Measure hydrolysis rates (pH 4–9), photodegradation under UV light, and biodegradation via OECD 301F assays.
  • Field simulations : Use microcosms to model soil adsorption coefficients (Kd) and bioaccumulation potential (log Kow) .
    • Key Parameters :
PropertyMethodReference
Hydrolysis half-life (pH 7)HPLC-UV monitoring
Photodegradation quantum yieldActinometric radiometry

Q. How does the spirocyclic architecture influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The strained spiro ring system directs electrophiles to the α-position of the lactam due to:

  • Steric effects : Methyl groups at C7 hinder approach to β-positions.
  • Electronic effects : Electron-withdrawing oxa/aza groups activate the α-carbon.
  • Experimental validation : Reactivity screens with halogens (Br₂, ICl) in THF, monitored by LC-MS .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results (e.g., enzyme inhibition vs. inactivity) in prior studies?

  • Methodological Answer :

  • Assay standardization : Replicate experiments using uniform protocols (e.g., IC50 determination at fixed ATP concentrations ).
  • Structural analogs : Compare results with related azaspiro compounds (e.g., 5-azaspiro[2.4]heptane derivatives ) to isolate substituent effects.
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies .

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